molecular formula C20H29N3O4 B10787167 methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Cat. No.: B10787167
M. Wt: 375.5 g/mol
InChI Key: NSZKXPRDEZMVDK-QGZVFWFLSA-N
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Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C20H29N3O4/c1-20(2,3)17(19(26)27-4)21-18(25)16-14-10-6-7-11-15(14)23(22-16)12-8-5-9-13-24/h6-7,10-11,17,24H,5,8-9,12-13H2,1-4H3,(H,21,25)/t17-/m1/s1

InChI Key

NSZKXPRDEZMVDK-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro ADB metabolite 2 involves several steps. The starting material is typically an indazole derivative, which undergoes a series of chemical reactions including fluorination, amidation, and esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 5-fluoro ADB metabolite 2 is scaled up using large reactors and automated systems to control the reaction parameters. The process involves the same chemical reactions as in the laboratory synthesis but on a larger scale. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro ADB metabolite 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-fluoro ADB metabolite 2 can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .

Biological Activity

Methyl(S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors in the central nervous system. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an indazole core and a carboxamide linkage. Its molecular formula is C20H29N3O4C_{20}H_{29}N_3O_4 with a molecular weight of approximately 376.465 g/mol. The presence of the hydroxypentyl group at the 5-position and the dimethylbutanoate moiety are crucial in determining its pharmacological characteristics .

This compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. The binding affinity to these receptors leads to various physiological effects, including:

  • Analgesia : Pain relief through modulation of pain pathways.
  • Euphoria : Induction of feelings of happiness or pleasure.
  • Alterations in Mood and Perception : Changes in sensory perception and emotional state.

Research indicates that the compound can produce effects akin to those of natural cannabinoids like THC, including psychoactive effects that may vary based on dosage and individual response .

Biological Activity Data

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceMethodologyFindings
In vitro receptor binding assaysDemonstrated high affinity for CB1 receptors.
Pharmacokinetic analysis in miceShowed dose-dependent analgesic effects and hypothermia.
Enantiospecific synthesis and activity evaluationConfirmed agonistic properties at cannabinoid receptors with significant psychoactive effects.

Case Studies

Case Study 1: Analgesic Effects in Animal Models
In a study conducted on mice, administration of this compound resulted in notable analgesic effects comparable to those induced by THC. The study utilized thermal nociceptive tests to evaluate pain response, demonstrating that higher doses led to significant reductions in pain sensitivity .

Case Study 2: Psychoactive Effects
Another investigation assessed the psychoactive effects of the compound using behavioral assays in rodents. Results indicated that subjects exhibited increased locomotion followed by sedation at different dosage levels, mimicking the biphasic nature often observed with cannabinoid administration .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may have potential applications in:

  • Pain Management : Its analgesic properties suggest utility in treating chronic pain conditions.
  • Mental Health Disorders : Potential for mood modulation could be explored in anxiety or depression treatments.

However, caution is warranted due to the risk of adverse effects such as anxiety or psychosis associated with synthetic cannabinoids .

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